



# Application Notes and Protocols for Vonafexor Studies in HepaRG™ Cells

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

The HepaRG<sup>™</sup> cell line is a human bipotent progenitor cell line that can be differentiated into a co-culture of hepatocyte-like and biliary-like cells, providing a highly relevant in vitro model for studying hepatic metabolism and toxicity. **Vonafexor** is a potent and selective, non-steroidal farnesoid X receptor (FXR) agonist. As a key regulator of bile acid, lipid, and glucose homeostasis, FXR is a major therapeutic target for various liver diseases.[1][2] These application notes provide a detailed protocol for the culture and differentiation of HepaRG<sup>™</sup> cells and their subsequent use in studies involving the FXR agonist **Vonafexor**.

## **Vonafexor: A Selective FXR Agonist**

Vonafexor is a synthetic, non-steroidal, non-bile acid FXR agonist that activates the receptor with high selectivity.[2] It has a distinct chemical structure compared to other FXR agonists, leading to a differential set of target gene activation.[2] Preclinical and clinical studies have demonstrated its potential in treating liver diseases such as non-alcoholic steatohepatitis (NASH) and chronic hepatitis B (CHB).[3][4] In vitro studies have shown that Vonafexor can inhibit the replication of hepatitis B virus (HBV) in HepaRG™ cells.[5] It is noted to be less potent than some other FXR agonists, suggesting that dose-response studies are crucial for determining optimal in vitro concentrations.[3]



# **HepaRG™ Cell Culture and Differentiation Protocol**

This protocol outlines the steps for thawing, seeding, and differentiating cryopreserved HepaRG<sup>™</sup> cells to obtain a functional hepatocyte-like culture suitable for **Vonafexor** studies.

#### Materials:

- Cryopreserved HepaRG<sup>™</sup> cells
- William's E Medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Human Insulin
- · Hydrocortisone Hemisuccinate
- Dimethyl Sulfoxide (DMSO), cell culture grade
- Collagen I, rat tail
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- Cell culture flasks and plates

### Protocol Steps:

- Thawing of Cryopreserved HepaRG<sup>™</sup> Cells:
  - Pre-warm William's E Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 5
     μg/mL human insulin, and 50 μM hydrocortisone hemisuccinate (Growth Medium) to 37°C.
  - Rapidly thaw the vial of cryopreserved HepaRG<sup>™</sup> cells in a 37°C water bath.



- Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed
   Growth Medium.
- Centrifuge at 100 x g for 4 minutes.
- Aspirate the supernatant and gently resuspend the cell pellet in fresh Growth Medium.
- Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
- Seeding of HepaRG™ Cells:
  - Coat cell culture plates or flasks with Collagen I (50 μg/mL in sterile water) for at least 1 hour at 37°C. Aspirate the collagen solution and allow the surface to dry before seeding.
  - Seed the HepaRG<sup>™</sup> cells at a density of 2.6 x 10<sup>5</sup> cells/cm<sup>2</sup> in Growth Medium.[6]
  - Incubate at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
  - Change the Growth Medium every 2-3 days.
- Differentiation of HepaRG™ Cells:
  - After approximately 2 weeks of culture in Growth Medium, the cells should be confluent.
  - To induce differentiation, replace the Growth Medium with Differentiation Medium. The
     Differentiation Medium consists of Growth Medium supplemented with 1.7% to 2% DMSO.
  - Continue to culture the cells for an additional 2 weeks in Differentiation Medium, changing the medium every 2-3 days.
  - Fully differentiated cultures will exhibit distinct colonies of polygonal, hepatocyte-like cells surrounded by more flattened, biliary-like cells.

## **Experimental Protocols for Vonafexor Studies**

The following protocols are designed for studying the effects of **Vonafexor** on differentiated HepaRG $^{\text{TM}}$  cells.



### **Vonafexor Treatment**

- Preparation of Vonafexor Stock Solution: Prepare a high-concentration stock solution of Vonafexor in DMSO. For example, a 10 mM stock solution. Store at -20°C.
- Treatment of Differentiated HepaRG™ Cells:
  - On the day of the experiment, dilute the **Vonafexor** stock solution in fresh, pre-warmed Differentiation Medium to the desired final concentrations. It is recommended to perform a dose-response study to determine the optimal concentration, starting with a range from 0.1 μM to 10 μM, given that **Vonafexor** is reported to be less potent than other FXR agonists.[3]
  - Aspirate the old medium from the differentiated HepaRG™ cell cultures.
  - Add the medium containing the various concentrations of Vonafexor to the cells. Include a
    vehicle control (medium with the same final concentration of DMSO as the highest
    Vonafexor concentration).
  - Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay.

## **Cytotoxicity Assay (MTT Assay)**

This assay measures cell viability by assessing the metabolic activity of the cells.

- Materials:
  - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  - DMSO
  - 96-well plates
- · Protocol:
  - Seed and differentiate HepaRG™ cells in a 96-well plate.



- Treat the cells with a range of **Vonafexor** concentrations for 24-72 hours.
- $\circ$  After the treatment period, add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- $\circ\,$  Aspirate the medium and add 100  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

## Gene Expression Analysis (RT-qPCR)

This protocol is for analyzing the expression of FXR target genes.

- FXR Target Genes: Key FXR target genes involved in bile acid and lipid metabolism include Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Fibroblast Growth Factor 19 (FGF19).[7][8]
- Protocol:
  - Treat differentiated HepaRG<sup>™</sup> cells with Vonafexor for a specified time (e.g., 6, 12, or 24 hours).
  - Isolate total RNA from the cells using a suitable RNA extraction kit.
  - Synthesize cDNA from the extracted RNA using a reverse transcription kit.
  - Perform quantitative PCR (qPCR) using primers specific for the target genes and a suitable housekeeping gene (e.g., GAPDH, ACTB).
  - $\circ$  Analyze the data using the  $\Delta\Delta$ Ct method to determine the fold change in gene expression relative to the vehicle control.[9]

## **Lipid Accumulation Assay (Oil Red O Staining)**

This assay is used to visualize and quantify intracellular lipid accumulation.



#### Materials:

- Oil Red O stock solution (0.5% in isopropanol)
- Formalin (10%)
- 60% Isopropanol

#### Protocol:

- Treat differentiated HepaRG<sup>™</sup> cells with Vonafexor for 48-72 hours. To induce lipid accumulation, cells can be co-treated with a fatty acid cocktail (e.g., oleic and palmitic acids).
- Wash the cells with PBS and fix with 10% formalin for 30 minutes.
- Wash with water and then with 60% isopropanol.
- Stain with freshly prepared Oil Red O working solution (6 parts stock to 4 parts water) for 15 minutes.
- Wash with 60% isopropanol and then with water.
- Visualize the lipid droplets under a microscope.
- For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.

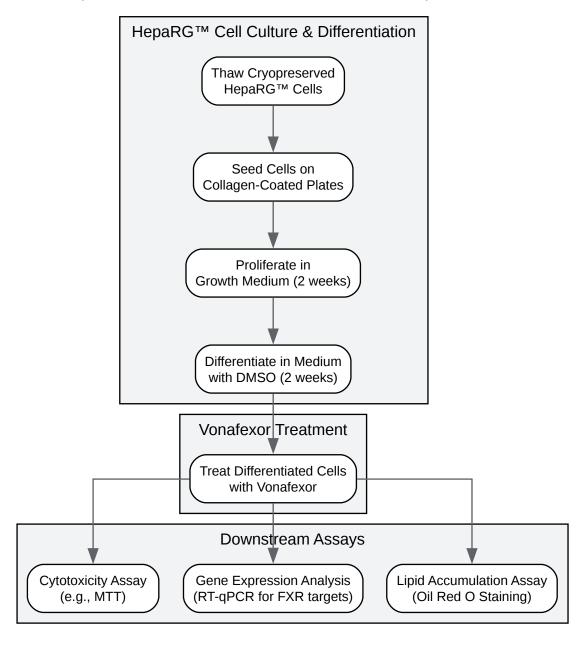
## **Data Presentation**

Parameter	Seeding Density	Differentiation Time	Vonafexor Concentration Range (suggested)	Treatment Duration
Value	2.6 x 10⁵ cells/cm²	2 weeks (growth) + 2 weeks (with DMSO)	0.1 μM - 10 μM	24 - 72 hours



## **Visualizations**

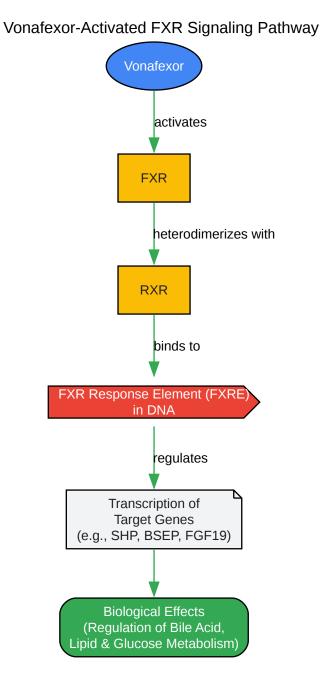
Experimental Workflow for Vonafexor Studies in HepaRG™ Cells



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Caption: Experimental workflow from HepaRG™ cell culture to downstream analysis.





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Caption: Simplified Vonafexor-activated FXR signaling pathway.

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